Tin(IV) oxide

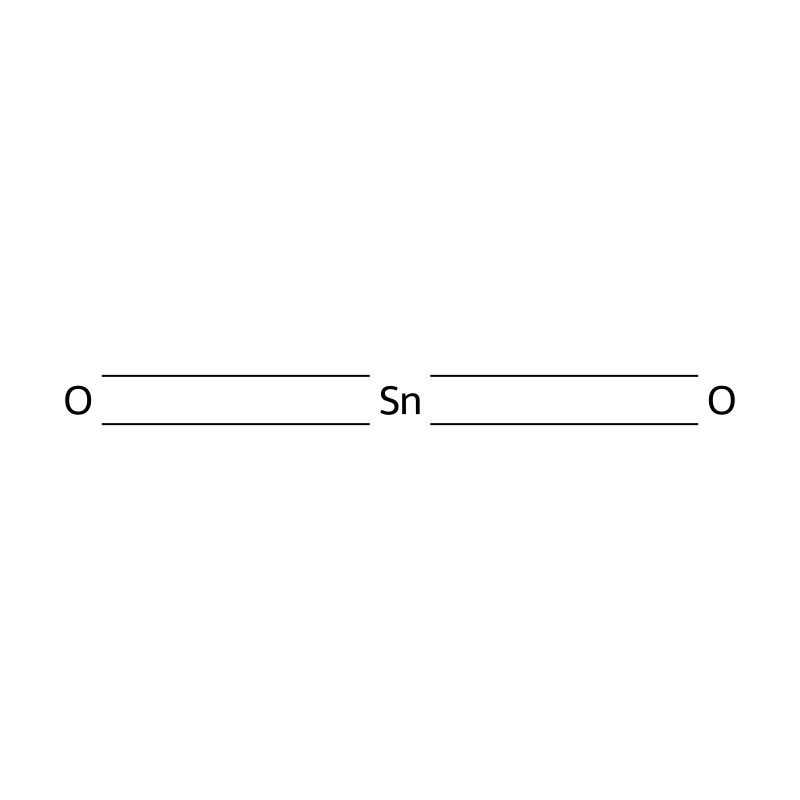

O2Sn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O2Sn

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: none

Synonyms

Canonical SMILES

Tin(IV) oxide, also known as stannic oxide, is an inorganic compound with the chemical formula SnO₂. This compound consists of tin in its +4 oxidation state and oxide ions. It typically appears as a white or off-white powder and is characterized by its amphoteric nature, meaning it can react with both acids and bases. Tin(IV) oxide is commonly found in nature as the mineral cassiterite, which is the principal ore of tin. Its crystalline structure resembles that of rutile, where tin atoms are six-coordinated and oxygen atoms are three-coordinated .

Catalysis

SnO2 acts as an efficient catalyst in various chemical reactions. Its high surface area and ability to controllably modify its electronic properties make it ideal for heterogeneous catalysis. Research explores its use in:

- Wastewater treatment: SnO2 nanoparticles enhance the oxygen reduction reaction in microbial fuel cells, improving wastewater treatment efficiency and bioelectricity generation [1].

- Exhaust gas conversion: Doping SnO2 with other elements allows researchers to tailor its catalytic activity for specific pollutants, like converting harmful nitrogen oxides in car exhaust to less harmful nitrogen gas [2].

- Organic synthesis: Researchers are investigating SnO2 as a catalyst for various organic reactions, including the production of biofuels and pharmaceuticals due to its ability to selectively activate specific bonds [3].

[1] Role of tin (IV) oxide as cathodic catalyst on wastewater treatment and bioelectricity generation in a baffled microbial fuel cell [2] Selective reduction of NO by CO over Pt/SnO2 catalysts [3] Tin(IV) Oxide: A Versatile Catalyst for Organic Transformations

Sensors

SnO2 exhibits changes in its conductivity upon exposure to various gases and chemicals, making it a promising material for developing gas sensors. Research focuses on:

- Environmental monitoring: SnO2 sensors can detect harmful gases like carbon monoxide, nitrogen dioxide, and volatile organic compounds at low concentrations, relevant for environmental monitoring applications [4].

- Biomedical sensing: Modifying SnO2 with specific biomolecules allows researchers to develop biosensors for detecting biomarkers associated with diseases, offering potential for early diagnosis and monitoring [5].

[4] Tin dioxide gas sensors: Expectations, present status and future prospects [5] Tin dioxide based biosensors for biomedical applications: A review

Energy Storage and Conversion

SnO2 shows potential for applications in energy storage and conversion due to its ability to reversibly store and release lithium ions. Research explores its use in:

- Lithium-ion batteries: As an anode material, SnO2 offers high theoretical capacity for lithium storage, potentially leading to batteries with higher energy density [6].

- Supercapacitors: SnO2 nanoparticles can be used to develop supercapacitors with high power density and fast charging/discharging rates due to their large surface area and rapid ion transport [7].

[6] Tin dioxide nanomaterials for lithium ion batteries [7] Tin Dioxide-Based Supercapacitors: An Overview and Future Perspectives

- Reaction with Acids: It dissolves in strong acids like hydrochloric acid and sulfuric acid to form stannic salts:

- Reaction with Bases: In alkaline conditions, it forms stannates:

- Reduction to Tin Metal: At high temperatures, it can be reduced to metallic tin using carbon:

- Formation of Complex Ions: Tin(IV) oxide can form complex ions in the presence of halogen acids, such as hexahalostannates:

Tin(IV) oxide exhibits low biological activity, primarily due to its insolubility in water. It is not readily absorbed through biological membranes, making it relatively safe for use in various applications, including cosmetics and dental materials. Studies have shown that it does not produce significant toxic effects when used in approved concentrations .

Tin(IV) oxide can be synthesized through several methods:

- Combustion Method: Burning tin metal in air at high temperatures (around 1200–1300 °C):

- Hydrothermal Synthesis: Involves the reaction of tin salts with alkaline solutions under high pressure and temperature.

- Sol-Gel Process: A method where tin alkoxides are hydrolyzed to form a gel that is then dried and calcined to produce SnO₂.

- Precipitation Method: Involves precipitating tin hydroxide from a solution of tin salts and subsequently calcining it to obtain SnO₂.

Tin(IV) oxide has a wide range of applications:

- Catalyst: Used in catalytic converters and for the oxidation of organic compounds.

- Electronics: Serves as a transparent conductive oxide in touch screens and solar cells.

- Ceramics: Added to ceramic glazes to enhance opacity.

- Sensors: Utilized in gas sensors for detecting flammable gases and carbon monoxide.

- Cosmetics: Incorporated into products for its non-toxic properties .

Research indicates that tin(IV) oxide interacts with various substances, influencing its reactivity and applications:

- Gas Sensors: The conductivity of SnO₂ changes in the presence of different gases, making it useful for detecting flammable substances.

- Composite Materials: When combined with other materials, SnO₂ can enhance mechanical properties and thermal stability.

- Biocompatibility Studies: Investigations into its use in medical applications have shown favorable results regarding biocompatibility due to its low solubility and inertness .

Tin(IV) oxide shares similarities with other metal oxides but has unique properties that distinguish it:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Tin(II) oxide | SnO | Lower oxidation state; more soluble in water |

| Zinc oxide | ZnO | Known for its semiconductor properties |

| Titanium dioxide | TiO₂ | Widely used as a pigment; photocatalytic |

| Lead(II) oxide | PbO | Toxicity concerns; used in glass production |

Tin(IV) oxide's amphoteric nature, high melting point (around 1630 °C), and ability to act as both a semiconductor and insulator set it apart from these similar compounds . Its unique structural properties also contribute to its effectiveness in various industrial applications.

Early Discovery and Metallurgical Applications

The use of SnO~2~ dates to the Bronze Age (3500 BC), where cassiterite (SnO~2~) served as the primary ore for tin extraction. Tin’s alloying with copper to form bronze revolutionized tool and weapon manufacturing, marking a pivotal shift in human technological advancement. By the 16th century, SnO~2~ gained prominence in pigment production; Kuster’s 1533 introduction of SnO~2~-based scarlet dye in London exemplified its early industrial applications.

Evolution of Synthetic Methods

The 19th century saw the rise of synthetic SnO~2~ production via combustion of metallic tin in air, yielding ~10 kilotons annually. Advances in the 20th century enabled precise control over SnO~2~’s stoichiometry and crystallinity, particularly through chemical vapor deposition (CVD) and vapor-phase growth techniques. For instance, horizontal vapor-phase growth without catalysts produced SnO~2~ nanobelts and nanorods, revealing structural dependencies on oxygen availability and temperature gradients.

Phase Transformation Studies

Research into SnO~2~’s phase behavior uncovered its decomposition pathways. At 400°C, SnO~2~ decomposes into SnO and O~2~, while oxidation above 600°C reforms SnO~2~. These insights underpinned its use in high-temperature industrial processes, such as carbothermal reduction for tin metal extraction:

$$

\text{SnO}2 + 2\text{CO} \rightarrow \text{Sn} + 2\text{CO}2

$$

Significance in Modern Materials Science and Nanotechnology

Optoelectronic and Photovoltaic Applications

SnO~2~’s wide bandgap (3.6 eV) and high electron mobility (~160 cm²/V·s) make it a premier transparent conducting oxide (TCO). Doping with fluorine (F), antimony (Sb), or tantalum (Ta) enhances its conductivity while maintaining >80% optical transparency. For example, F-doped SnO~2~ (FTO) achieves resistivities as low as 10⁻⁴ Ω·cm, rivaling indium tin oxide (ITO) in solar cell electrodes.

Table 1: Comparison of TCO Materials

| Property | SnO~2~:F | ITO | ZnO:Al |

|---|---|---|---|

| Resistivity (Ω·cm) | 1.5×10⁻⁴ | 1.0×10⁻⁴ | 2.0×10⁻⁴ |

| Transparency (%) | 85 | 90 | 88 |

| Cost | Low | High | Moderate |

Nanostructured Innovations

Nanoscale SnO~2~ exhibits size-dependent properties. For instance:

- Nanorods: Synthesized via CVD at 1,123–1,323 K, these structures show enhanced gas sensitivity due to high surface-area-to-volume ratios.

- Diskettes: Solid-wheel and spiral-step SnO~2~ diskettes, formed through vapor-solid interactions, enable tailored charge transport in field-effect transistors.

Table 2: Synthesis Methods for SnO~2~ Nanostructures

| Method | Morphology | Bandgap (eV) | Application |

|---|---|---|---|

| Vapor-phase growth | Nanobelts | 3.4–3.6 | Gas sensors |

| CVD (SnCl~2~ precursor) | Nanoparticles | 3.5 | Catalysts |

| Hydrothermal | Quantum dots | 3.8 | Bioimaging |

Conventional Synthesis Techniques

Sol-Gel Method

The sol-gel technique is a widely adopted method for synthesizing tin(IV) oxide (SnO₂) nanoparticles due to its ability to produce materials with controlled stoichiometry and homogeneity. This process involves the hydrolysis and polycondensation of tin precursors, such as tin chloride (SnCl₄) or tin alkoxides, in aqueous or alcoholic solutions. For instance, a study demonstrated that SnO₂ nanocrystallites with a tetragonal rutile structure could be synthesized using tin chloride pentahydrate (SnCl₄·5H₂O) as the precursor, followed by calcination at 400°C [5]. The resulting nanoparticles exhibited an average crystallite size of 52 nm, as confirmed by X-ray diffraction (XRD) [5]. Key advantages of the sol-gel method include low processing temperatures, uniform particle distribution, and the ability to form dense monoliths or thin films [5] [1].

Hydrothermal Synthesis

Hydrothermal synthesis offers precise control over SnO₂ nanoparticle size and crystallinity by leveraging high-pressure and high-temperature conditions in aqueous environments. A recent study utilized tin chloride (SnCl₂·2H₂O) as the precursor, reacting it at temperatures between 120°C and 160°C for 16 hours [2]. XRD analysis revealed that increasing the hydrothermal temperature from 120°C to 150°C enhanced crystallinity, with particle sizes ranging from 10 to 30 nm [2]. This method is particularly advantageous for producing nanoparticles with high surface area, which is critical for applications such as gas sensing and perovskite solar cells [2].

Co-Precipitation

Co-precipitation is a scalable and cost-effective technique for synthesizing SnO₂-based composites. In one example, silver-doped SnO₂ (Ag-SnO₂) nanocomposites were prepared by co-precipitating silver nitrate (AgNO₃) and tin chloride (SnCl₂·2H₂O) in carbonate solutions, followed by calcination at 400°C [3]. The ionic strength of the tin precursor and supersaturation levels of the precipitant were found to influence particle size, with higher ionic strength reducing agglomeration [3]. This method eliminates undesirable chlorine residues, enhancing material stability for applications in electrical contacts [3].

Advanced Fabrication Strategies

Non-Aqueous Sol-Gel Synthesis

Non-aqueous sol-gel methods bypass hydrolytic reactions, enabling the synthesis of SnO₂ nanoparticles with minimal agglomeration. A novel approach involved reacting tin(IV) chloride (SnCl₄) with 1-hexanol at temperatures between 160°C and 260°C, producing nanoparticles with sizes from 3.4 to 7.7 nm [4]. This surfactant-free process yielded nanoparticles with narrow size dispersion and tunable band gaps (3.8–4.2 eV), attributed to internal strain and screw dislocations within the crystal lattice [4]. The absence of water makes this method compatible with flexible substrates for optoelectronic devices [4].

Nebulizer Spray Pyrolysis

Nebulizer spray pyrolysis (NSP) is a vapor-phase deposition technique used to fabricate SnO₂ thin films with controlled morphology. By spraying a tin chloride precursor onto substrates heated to 300–450°C, researchers achieved highly crystalline films with grain sizes increasing from 20 to 50 nm as temperatures rose [6]. The films exhibited over 80% optical transparency in the visible spectrum, with band gaps tuning from 3.7 to 4.0 eV, making them suitable for transparent conducting electrodes [6].

Scalability and Control of Nanostructural Features

Particle Size Control

Particle size in SnO₂ synthesis is influenced by reaction parameters across methods:

- Sol-Gel: Calcination temperature and precursor concentration [1] [5].

- Hydrothermal: Reaction time and temperature [2].

- Co-Precipitation: Ionic strength and supersaturation levels [3].

- Non-Aqueous Sol-Gel: Reaction temperature and alcohol chain length [4].

Morphology Engineering

Morphological control is critical for tailoring SnO₂ properties:

- Spherical Nanoparticles: Achieved via sol-gel [5] and non-aqueous methods [4].

- Agglomerated Clusters: Common in co-precipitation unless surfactants are used [3].

- Columnar Grains: Observed in nebulizer spray pyrolysis due to high-temperature deposition [6].

Table 1: Comparison of SnO₂ Synthesis Methods

| Method | Precursors | Temperature Range | Particle Size (nm) | Band Gap (eV) | Key Application |

|---|---|---|---|---|---|

| Sol-Gel [1] [5] | SnCl₄·5H₂O | 25–400°C | 20–60 | 3.6–3.8 | Gas sensors |

| Hydrothermal [2] | SnCl₂·2H₂O | 120–160°C | 10–30 | 3.8–4.0 | Solar cells |

| Co-Precipitation [3] | SnCl₂·2H₂O, AgNO₃ | 25–400°C | 50–100 | 3.7–4.1 | Electrical contacts |

| Non-Aqueous Sol-Gel [4] | SnCl₄, 1-hexanol | 160–260°C | 3.4–7.7 | 3.8–4.2 | Optoelectronics |

| Spray Pyrolysis [6] | SnCl₄ | 300–450°C | 20–50 | 3.7–4.0 | Transparent electrodes |

Cobalt Doping in Tin(IV) Oxide

Cobalt doping has emerged as a particularly effective strategy for enhancing the electrical and catalytic properties of SnO₂. The incorporation of cobalt ions (Co²⁺) into the SnO₂ lattice creates significant modifications to the electronic structure, resulting in improved charge carrier mobility and reduced band gap energy.

Research by Gulduren et al. demonstrated that cobalt doping introduces substantial changes to the optical and electrical properties of SnO₂ thin films. The study revealed that cobalt incorporation causes a red shift in the optical absorption edge, with the band gap decreasing from 2.6 eV to 1.8 eV as cobalt content increases. This reduction in band gap energy is attributed to the introduction of Co²⁺ ions into the SnO₂ lattice, which create additional energy levels within the forbidden band gap. The photoluminescence intensity can be precisely controlled by adjusting the cobalt concentration, indicating that the material's optical properties can be finely tuned for specific applications.

The successful incorporation of cobalt ions into the SnO₂ structure has been confirmed through comprehensive structural analysis. X-ray diffraction studies show that no additional phases corresponding to metallic cobalt, cobalt oxide, or other impurities are formed, suggesting complete substitution of tin sites by cobalt atoms. This substitutional doping mechanism is crucial for maintaining the structural integrity of the host material while introducing desired electronic modifications.

Recent investigations have extended cobalt doping to nanostructured SnO₂ materials. Studies on cobalt-doped SnO₂ nanorods for gas sensing applications demonstrate that cobalt incorporation significantly enhances the sensing response to ethanol gas. The 5% cobalt-doped SnO₂ nanorods exhibited a sensing response (R₀/Rg) of 3,300 compared to 1,100 for undoped SnO₂ nanorods, representing a threefold improvement in sensitivity. This enhancement is attributed to the modification of surface reactivity and the creation of additional active sites for gas adsorption.

Antimony Doping Mechanisms and Electrical Properties

Antimony doping represents one of the most extensively studied and commercially important approaches to enhancing SnO₂ conductivity. The incorporation of antimony atoms (Sb) into the SnO₂ lattice can occur through two primary mechanisms: substitutional doping where Sb⁵⁺ replaces Sn⁴⁺ ions, and the formation of oxygen vacancies that compensate for charge imbalances.

Comprehensive studies by Ponja et al. have revealed that antimony-doped SnO₂ (ATO) thin films can achieve remarkably low resistivity values of 4.7 × 10⁻⁴ Ω·cm at optimal doping concentrations of 4 atomic percent. This exceptional electrical performance is primarily attributed to the high charge carrier density of 1.2 × 10²¹ cm⁻³ achieved through controlled antimony incorporation. The study demonstrates that antimony exists in both +3 and +5 oxidation states within the doped structure, with Sb⁵⁺ ions being primarily responsible for the enhanced conductivity.

The doping mechanism involves the substitution of Sn⁴⁺ ions by Sb⁵⁺ ions, which creates free electrons according to the reaction: Sb₂O₅ → 2Sb^(5+)_(Sn) + 5O²⁻ + 2e⁻. This process results in n-type conductivity with significantly reduced resistivity compared to undoped material. However, optimal doping concentrations must be carefully controlled, as excessive antimony incorporation can lead to decreased mobility due to enhanced ionized impurity scattering.

Detailed analysis of antimony-doped SnO₂ films reveals that the electrical conductivity enhancement is accompanied by changes in optical properties. The higher antimony concentration results in lower transmission intensity and higher reflection signals in the infrared region, which can be attributed to increased free carrier absorption. This relationship between electrical and optical properties is crucial for applications requiring both transparency and conductivity.

Tungsten Doping for High-Performance Transparent Conductors

Tungsten doping has emerged as a highly promising approach for creating high-performance transparent conducting SnO₂ films. Recent breakthrough research by Sathasivam et al. has demonstrated that tungsten-doped SnO₂ films can achieve resistivities as low as 5.9 × 10⁻⁴ Ω·cm with electron mobilities reaching 30 cm²V⁻¹s⁻¹. These exceptional electrical properties are attributed to the unique characteristics of tungsten as a dopant in the SnO₂ lattice.

The success of tungsten doping is partly due to the close ionic radius match between W⁵⁺ (0.62 Å) and Sn⁴⁺ (0.69 Å), which minimizes lattice distortion during substitution. X-ray photoelectron spectroscopy analysis confirms that tungsten is present predominantly in the +5 oxidation state rather than +6, which is crucial for minimizing ionized impurity scattering and achieving high electron mobilities. This reduced scattering mechanism allows for more efficient electron transport through the material.

Comprehensive studies on tungsten-doped SnO₂ thin films demonstrate that optimal doping concentrations of 3 weight percent achieve the highest charge carrier concentration of 2.89 × 10²⁰ cm⁻³. The material maintains excellent optical transparency with transmittance values exceeding 90% in the visible and near-infrared regions, making it highly suitable for transparent electrode applications. The direct optical band gap varies between 3.60 eV and 3.84 eV depending on the tungsten concentration, indicating that the fundamental optical properties remain favorable for transparency applications.

The enhanced electrical properties of tungsten-doped SnO₂ are accompanied by improved photoluminescence characteristics. Notable enhancement in UV emission peaks at 362 nm and green emission peaks at 525 nm indicates that tungsten doping creates additional radiative recombination centers that could be beneficial for optoelectronic applications. The high figure of merit of 8.30 × 10⁻³ Ω⁻¹ achieved with 3% tungsten doping demonstrates the excellent balance between electrical conductivity and optical transparency.

Gallium Doping for Controlled Electronic Properties

Gallium doping offers unique advantages for controlling the electronic properties of SnO₂, particularly in thin-film transistor applications. Recent research by Hwang et al. has demonstrated that gallium incorporation can successfully modulate the electrical characteristics of antimony-tin oxide (ATO) films, transforming them from highly conductive materials to well-controlled semiconductors.

The mechanism of gallium doping involves the creation of holes within the tin oxide matrix, which effectively reduces the electron concentration and enables switching behavior in thin-film transistors. The optimal gallium doping concentration of 20% in antimony-gallium-tin oxide (AGTO) films achieves a saturation mobility of 1.12 cm²V⁻¹s⁻¹ and an on/off current ratio of 4.68 × 10⁴. This controlled electronic behavior is attributed to the strong bonding affinity of gallium with oxygen, which reduces oxygen-related defects and suppresses crystallization in the film.

The incorporation of gallium atoms into the SnO₂ structure creates several beneficial effects. First, the formation of Ga-O bonds helps stabilize the local structure and reduce the concentration of oxygen vacancies, which are typically responsible for unwanted background conductivity. Second, gallium doping suppresses grain growth and promotes the formation of more uniform amorphous or nanocrystalline films, which is advantageous for thin-film transistor applications requiring smooth interfaces.

Detailed studies on gallium-doped SnO₂ reveal that the doping concentration can be precisely controlled to achieve desired electrical properties. At lower gallium concentrations, the material maintains relatively high conductivity suitable for transparent conductor applications. However, as gallium content increases, the material transitions to a more controllable semiconducting state, making it suitable for active electronic devices. This tunability makes gallium doping particularly valuable for applications requiring precise control over electrical characteristics.

Anionic Dopants (Sulfur, Selenium, Tellurium) for Band Gap Modulation and Photoactivity

Sulfur Doping for Enhanced Photocatalytic Activity

Sulfur doping represents a powerful strategy for band gap engineering in SnO₂, enabling enhanced photocatalytic activity through visible light absorption. Recent theoretical and experimental investigations have demonstrated that sulfur incorporation can significantly reduce the band gap while introducing beneficial electronic states within the forbidden band region.

Comprehensive density functional theory calculations by recent studies reveal that sulfur doping in SnO₂ preferentially occurs at oxygen substitutional sites, creating S²⁻ ions that replace O²⁻ ions in the lattice. This substitutional mechanism introduces near-gap states that effectively reduce the band gap from 3.6 eV to approximately 2.5-3.0 eV, depending on the sulfur concentration. The formation of these intermediate energy levels enables the material to absorb visible light more efficiently, making it suitable for photocatalytic applications under solar irradiation.

The enhanced photocatalytic performance of sulfur-doped SnO₂ is attributed to several synergistic effects. First, the narrowed band gap allows for more efficient utilization of the solar spectrum, particularly in the visible region where solar irradiation is most intense. Second, sulfur doping creates additional energy levels that can facilitate charge separation and reduce electron-hole recombination rates. Third, the presence of sulfur atoms modifies the surface chemistry, potentially creating more active sites for photocatalytic reactions.

Experimental validation of sulfur doping effects has been demonstrated through studies on co-doped systems. Research on nickel and sulfur co-doped SnO₂ nanoparticles shows that the (Ni,S)-SnO₂ system achieves superior electrochemical performance compared to individual dopants. The co-doping approach increases the oxygen evolution potential to 1.74 V and achieves the highest current density and electrical conductivity of 7.08 × 10⁻³ S/cm. This enhanced performance is attributed to the synergistic interaction between sulfur and nickel dopants, which creates new energy levels and improves charge transport properties.

Selenium Doping for Visible Light Absorption

Selenium doping has emerged as an effective approach for extending the optical absorption of SnO₂ into the visible region while maintaining structural stability. The incorporation of selenium atoms into the SnO₂ lattice creates unique electronic structures that enable visible light photocatalytic activity.

Research on selenium-doped titanium dioxide provides valuable insights into the mechanisms of chalcogen doping that can be applied to SnO₂ systems. Studies demonstrate that selenium doping can significantly reduce band gap energy from 3.2 eV to 2.17 eV, with optimal doping concentrations achieving the best photocatalytic performance. The selenium ions are present predominantly in the +4 oxidation state, which provides additional electronic states within the band gap that facilitate visible light absorption.

The photocatalytic mechanism of selenium-doped oxides involves several key processes. Under visible light irradiation, electrons are excited from the valence band to the intermediate selenium-related energy levels, and subsequently to the conduction band. This two-step excitation process enables efficient utilization of visible light photons that would otherwise be transparent to the undoped material. The selenium atoms also act as electron traps, reducing the recombination rate of photogenerated electron-hole pairs and improving the overall photocatalytic efficiency.

Theoretical calculations indicate that selenium doping in SnO₂ can occur through both substitutional and interstitial mechanisms. When selenium substitutes for tin atoms (Se at Sn sites), it creates deep energy levels within the band gap that can serve as intermediate states for electron transitions. This substitutional doping mechanism is energetically favorable under certain synthesis conditions and can be controlled through appropriate processing parameters.

Tellurium Doping for Mid-Gap State Engineering

Tellurium doping offers unique opportunities for engineering mid-gap states in SnO₂, creating materials with tailored electronic properties for specific applications. Unlike sulfur and selenium, tellurium doping tends to create deeper energy levels within the band gap, which can be beneficial for certain photocatalytic and electronic applications.

Recent density functional theory studies reveal that tellurium doping in SnO₂ preferentially occurs at tin substitutional sites, creating Te⁴⁺ ions that replace Sn⁴⁺ ions in the lattice. This substitutional mechanism introduces multiple mid-gap states approximately 1.6 eV from the valence band maximum, along with additional states near the conduction band edge. These deep energy levels can serve as intermediate states for multi-photon absorption processes or as charge trapping sites that influence the material's electrical properties.

The presence of tellurium-induced mid-gap states creates opportunities for enhanced photocatalytic activity through novel reaction pathways. These intermediate energy levels can stabilize photogenerated charge carriers and provide additional reaction sites for surface chemical processes. However, the deep nature of these states can also increase recombination rates if not properly controlled, requiring careful optimization of doping concentrations and processing conditions.

Experimental studies on tellurium-doped metal chalcogenides demonstrate the potential for creating materials with unique electronic properties. Research on tellurium-doped bismuth selenide shows that tellurium incorporation can modulate the local coordination environment and electronic structure, leading to enhanced catalytic activity. The lattice distortions induced by tellurium doping create additional active sites and modify the electronic band structure in ways that can be beneficial for energy storage and conversion applications.

Comparative Analysis of Chalcogen Dopants

The three chalcogen dopants (sulfur, selenium, tellurium) exhibit distinct characteristics when incorporated into SnO₂, offering different advantages for various applications. Sulfur doping typically provides the most effective band gap narrowing while maintaining good structural stability. Selenium doping offers intermediate band gap reduction with enhanced visible light absorption capabilities. Tellurium doping creates the deepest mid-gap states, which can be beneficial for specific photocatalytic applications requiring multi-step electron transfer processes.

The choice of chalcogen dopant depends on the specific application requirements. For visible light photocatalysis, sulfur doping may be preferred due to its ability to create near-gap states that facilitate efficient visible light absorption. For applications requiring specific electronic properties or charge trapping characteristics, selenium or tellurium doping may be more appropriate. The synthesis conditions and processing parameters must be carefully controlled to achieve optimal doping effects and avoid the formation of unwanted secondary phases.

Co-Doping and Composite Hybridization for Synergistic Properties

Cationic-Anionic Co-Doping Strategies

The co-doping of SnO₂ with both cationic and anionic dopants represents a sophisticated approach to achieving synergistic property enhancement that cannot be obtained through individual doping strategies. This approach allows for independent control of different electronic and optical properties, enabling the development of materials with tailored characteristics for specific applications.

A particularly successful example of cationic-anionic co-doping is the aluminum-sulfur co-doped SnO₂ system investigated by Guo et al.. The study demonstrates that aluminum acts as a cationic dopant that facilitates the incorporation of sulfur as an anionic dopant, creating new energy levels within the forbidden band gap. The aluminum-sulfur co-doping system achieves a maximum photocurrent of 3.0 μA·cm⁻² at 5% doping concentration, which is nearly twice that of pure SnO₂. This enhancement is attributed to the synergistic interaction between aluminum and sulfur dopants, where aluminum assists in stabilizing sulfur incorporation while sulfur introduces beneficial energy levels for charge transport.

The mechanism of aluminum-sulfur co-doping involves several complementary processes. Aluminum atoms substitute for tin atoms in the lattice, creating Al³⁺ ions that help stabilize the local structure. Simultaneously, sulfur atoms are incorporated as S²⁻ ions that replace oxygen atoms, introducing new energy levels within the band gap. The interaction between these two dopant types creates a unique electronic structure that enhances both electrical conductivity and photocatalytic activity.

Detailed density functional theory calculations reveal that the co-doping system exhibits reduced band gap energy and improved charge separation efficiency. The aluminum dopant creates shallow donor levels that facilitate electron transport, while the sulfur dopant introduces intermediate energy levels that enable visible light absorption. The combination of these effects results in materials with enhanced photoelectric performance compared to individual doping approaches.

Transition Metal Co-Doping Systems

Transition metal co-doping systems offer exceptional opportunities for creating SnO₂ materials with enhanced catalytic and electronic properties. The incorporation of multiple transition metal dopants can create synergistic effects that significantly exceed the performance of individual dopants.

Recent research on cobalt-nitrogen co-doped SnO₂ demonstrates the potential for achieving remarkable property enhancements through careful dopant selection. The Co-N co-doped system exhibits a specific capacity of 716 mAh·g⁻¹ after 50 charge-discharge cycles, with excellent rate performance attributed to enhanced ionic and electronic conductivity. The cobalt dopant provides redox activity and improved electronic conductivity, while nitrogen doping creates additional energy levels and promotes the formation of lithium nitride phases with high ionic conductivity.

The cobalt-nitrogen co-doping mechanism involves dual band edge reconstruction, where nitrogen contributes to upward shift of the valence band edge through N-2p and O-2p hybridization, while cobalt contributes to downward shift of the conduction band edge through Co-3d and O-2p hybridization. This dual modification results in significant band gap narrowing from 2.29 eV for pure SnO₂ to 0.68 eV for the co-doped system, enabling efficient electron transport and enhanced electrochemical performance.

The synergistic effects of transition metal co-doping extend beyond simple additive contributions. The interaction between different dopant atoms can create new electronic states, modify local bonding environments, and influence charge transport pathways in ways that cannot be achieved through individual doping. This complexity requires careful optimization of dopant concentrations and synthesis conditions to achieve desired properties.

Composite Hybridization Approaches

Composite hybridization represents an advanced strategy for creating SnO₂-based materials with multifunctional properties. This approach involves combining SnO₂ with other materials or creating structured composites that leverage the unique properties of each component.

Research on tantalum-doped SnO₂ demonstrates the potential for creating resonant dopant systems that achieve exceptional electrical performance. Tantalum acts as a resonant dopant with Ta 5d states sitting approximately 1.4 eV above the conduction band minimum, leading to reduced effective mass and enhanced carrier mobility. The tantalum-doped SnO₂ exhibits an electron effective mass of 0.23m₀ compared to 0.29m₀ for conventional antimony-doped systems, explaining its superior electrical conductivity and mobility characteristics.

The concept of resonant doping represents a significant advancement in dopant engineering. Unlike conventional doping approaches that simply add charge carriers, resonant doping creates electronic states that interact strongly with the host conduction band, leading to modified effective masses and enhanced transport properties. This approach opens new possibilities for creating high-performance transparent conducting oxides with tailored electronic properties.

Hybrid material systems combining SnO₂ with carbon-based materials demonstrate another promising approach to composite hybridization. Research on tin nanoparticles embedded in carbon-silica hybrid matrices shows that the hybrid structure can prevent sintering and maintain uniform nanoparticle distribution even at high temperatures. This approach enables the creation of composite materials with enhanced stability and controlled morphology for various applications.

Optimization Strategies for Co-Doped Systems

The optimization of co-doped SnO₂ systems requires careful consideration of multiple variables including dopant concentrations, synthesis conditions, and processing parameters. The complex interactions between different dopants create non-linear relationships between composition and properties, necessitating systematic optimization approaches.

Experimental studies on multiple co-doping systems reveal that optimal performance is typically achieved at specific dopant ratios that maximize synergistic effects while minimizing detrimental interactions. For example, in the nickel-sulfur co-doped system, the optimal performance is achieved when the dopant concentrations are balanced to create complementary electronic effects without introducing excessive defects or phase segregation.

The synthesis method plays a crucial role in determining the success of co-doping strategies. Hydrothermal synthesis techniques have proven particularly effective for achieving uniform dopant distribution and preventing phase segregation. The controlled reaction conditions enable precise control over dopant incorporation and can be optimized to favor specific doping mechanisms.

Theoretical guidance through density functional theory calculations has become essential for predicting optimal dopant combinations and concentrations. These calculations can identify promising dopant pairs, predict electronic structures, and guide experimental optimization efforts. The combination of theoretical prediction and experimental validation provides a powerful approach for developing advanced co-doped materials.

Mechanistic Understanding and Structure-Property Relationships

Electronic Structure Modifications

The incorporation of dopants into SnO₂ creates fundamental changes in the electronic structure that directly influence the material's properties. Understanding these electronic modifications is crucial for predicting and optimizing material performance across different applications.

Density functional theory calculations reveal that cationic dopants typically create shallow donor levels near the conduction band edge, while anionic dopants introduce energy levels closer to the valence band. The specific positions and characteristics of these energy levels depend on the dopant type, concentration, and local coordination environment. For example, antimony doping creates shallow donor levels approximately 0.03-0.05 eV below the conduction band minimum, while sulfur doping introduces deeper levels that can facilitate visible light absorption.

The interaction between dopant-induced energy levels and the host SnO₂ electronic structure determines the overall electrical and optical properties. When dopant levels are positioned within the band gap, they can act as stepping stones for electron transitions, enabling processes that would otherwise be energetically unfavorable. This is particularly important for photocatalytic applications where efficient charge separation and transfer are essential for high activity.

The density of states analysis reveals that dopant incorporation can significantly modify the band edge characteristics. Cationic dopants typically increase the density of states at the conduction band edge, enhancing electrical conductivity. Anionic dopants can create additional states within the band gap that enable visible light absorption and modify the optical properties. The overall effect depends on the balance between these different contributions.

Defect Chemistry and Compensation Mechanisms

The defect chemistry of doped SnO₂ systems involves complex interactions between dopant atoms, oxygen vacancies, and other intrinsic defects. Understanding these interactions is essential for controlling material properties and achieving reproducible performance.

Oxygen vacancy formation plays a crucial role in determining the electrical properties of doped SnO₂. These vacancies can act as donors, contributing to n-type conductivity, but they can also serve as compensation centers that reduce the effectiveness of dopant atoms. The equilibrium concentration of oxygen vacancies depends on the synthesis conditions, dopant concentration, and post-treatment processes.

The compensation mechanisms in doped SnO₂ systems can significantly influence the achievable carrier concentrations and mobilities. For example, in heavily doped systems, the formation of compensating defects can limit the maximum achievable carrier concentration, leading to reduced electrical conductivity. Understanding these compensation mechanisms is crucial for optimizing doping strategies and achieving maximum performance.

Recent studies have identified the importance of dopant clustering and segregation effects in determining material properties. At high dopant concentrations, the tendency for dopant atoms to form clusters or segregate to grain boundaries can reduce the effectiveness of doping and create unwanted secondary phases. Controlling these effects through appropriate synthesis and processing conditions is essential for achieving uniform doping and optimal properties.

Surface Chemistry and Catalytic Activity

The surface chemistry of doped SnO₂ plays a crucial role in determining catalytic activity and sensor performance. Dopant atoms can modify the surface electronic structure, create new active sites, and influence the adsorption and desorption of reactant molecules.

Surface analysis studies reveal that dopant atoms can segregate to the surface, creating localized regions with different chemical properties. This segregation can be beneficial for catalytic applications by creating more active sites, but it can also lead to reduced bulk electrical conductivity if dopant atoms are depleted from the interior of the material. The balance between surface segregation and bulk doping depends on the dopant type, synthesis conditions, and thermal treatment history.

The modification of surface chemistry through doping can significantly enhance gas sensing performance. Studies on cobalt-doped SnO₂ nanorods demonstrate that cobalt incorporation creates additional active sites for gas adsorption and modifies the surface reactivity, leading to enhanced sensitivity to target gases. The mechanism involves changes in the surface electronic structure that influence the adsorption energy and reaction kinetics of gas molecules.

The relationship between surface chemistry and photocatalytic activity is particularly important for environmental applications. Dopant atoms can modify the surface band bending, create surface states that facilitate charge transfer, and influence the adsorption of reactant molecules. Understanding these surface effects is essential for designing materials with optimized photocatalytic performance.

Synthesis-Structure-Property Relationships

The synthesis method has a profound influence on the structure and properties of doped SnO₂ materials. Different synthesis approaches can lead to different dopant distributions, crystal structures, and morphologies, all of which influence the final material properties.

Hydrothermal synthesis techniques have proven particularly effective for achieving uniform dopant distribution and controlling crystal morphology. The controlled reaction conditions enable precise control over nucleation and growth processes, leading to materials with well-defined structures and properties. The temperature, pH, and reaction time can be optimized to achieve specific dopant incorporation mechanisms and avoid unwanted secondary phases.

Sol-gel synthesis methods offer advantages for achieving molecular-level mixing of dopant precursors and creating homogeneous doped materials. The controlled hydrolysis and condensation processes enable uniform dopant distribution and can be tailored to achieve specific structural characteristics. The flexibility of sol-gel processing allows for the incorporation of multiple dopants and the creation of complex compositions.

The post-synthesis treatment conditions, including annealing temperature and atmosphere, play crucial roles in determining the final properties of doped SnO₂ materials. Thermal treatment can influence dopant activation, defect formation, and crystallization processes. Understanding these effects is essential for optimizing material properties and achieving reproducible performance.

Advanced Characterization Techniques and Property Evaluation

Structural Characterization Methods

The characterization of doped SnO₂ materials requires sophisticated analytical techniques capable of detecting dopant incorporation, structural modifications, and defect formation. X-ray diffraction (XRD) remains the primary technique for confirming phase purity and detecting structural changes induced by doping. Peak shifting analysis can provide information about lattice parameter changes, while peak broadening analysis can reveal information about crystallite size and strain effects.

Advanced X-ray techniques, including synchrotron-based measurements and pair distribution function analysis, provide detailed information about local structure modifications around dopant atoms. These techniques can detect structural distortions that may not be apparent from conventional XRD analysis and provide insights into dopant incorporation mechanisms and local bonding environments.

X-ray photoelectron spectroscopy (XPS) is essential for determining dopant oxidation states and chemical environments. The binding energy shifts of core level peaks can provide information about dopant incorporation mechanisms and the degree of charge transfer between dopant and host atoms. Depth profiling capabilities enable the investigation of dopant distribution and surface segregation effects.

Transmission electron microscopy (TEM) techniques provide direct visualization of crystal structure and dopant distribution at the nanoscale. High-resolution TEM imaging can reveal structural defects, grain boundaries, and dopant segregation effects. Energy-dispersive X-ray spectroscopy (EDS) mapping enables the spatial distribution of dopant atoms to be determined with high resolution.

Electronic Property Characterization

The electronic properties of doped SnO₂ materials are typically characterized using Hall effect measurements, which provide information about carrier concentration, mobility, and conductivity type. Temperature-dependent measurements can reveal information about conduction mechanisms and the activation energy of dopant states.

Optical characterization techniques, including UV-visible spectroscopy and photoluminescence measurements, provide information about electronic band structure modifications induced by doping. The absorption edge analysis can reveal band gap changes, while photoluminescence spectra can provide information about energy levels within the band gap and recombination mechanisms.

Electrochemical characterization methods, including cyclic voltammetry and electrochemical impedance spectroscopy, are particularly important for applications in energy storage and conversion. These techniques can provide information about charge transfer kinetics, electronic conductivity, and electrochemical stability of doped materials.

Surface sensitive techniques, such as photoemission spectroscopy and scanning tunneling microscopy, can provide detailed information about surface electronic structure and the influence of dopants on surface properties. These techniques are particularly important for understanding catalytic activity and sensor performance.

Performance Evaluation Methods

The performance evaluation of doped SnO₂ materials requires application-specific testing protocols that can assess the relevant properties for each intended use. For transparent conducting applications, the key metrics include sheet resistance, optical transmittance, and stability under various environmental conditions.

Photocatalytic activity evaluation typically involves the measurement of degradation rates for model pollutants under controlled illumination conditions. The quantum efficiency and action spectra provide information about the effectiveness of dopant-induced modifications for visible light absorption and utilization.

Gas sensing performance evaluation requires controlled exposure to target gases under various temperature and humidity conditions. The sensitivity, selectivity, and response time characteristics provide information about the effectiveness of dopant modifications for enhancing sensor performance.

For energy storage applications, the electrochemical performance is evaluated using galvanostatic charge-discharge cycling, rate capability testing, and long-term stability assessment. These measurements provide information about the capacity, power density, and cycling stability of doped materials.

Computational Modeling and Prediction

Computational modeling plays an increasingly important role in understanding and predicting the properties of doped SnO₂ materials. Density functional theory (DFT) calculations can provide detailed information about electronic structure, formation energies, and defect properties that are difficult to obtain experimentally.

The choice of computational methods and parameters significantly influences the accuracy of predicted properties. Hybrid functionals, such as HSE06, provide more accurate band gap predictions compared to conventional local density approximation methods. The inclusion of on-site Coulomb interactions (DFT+U) is often necessary for accurate description of transition metal dopants.

Molecular dynamics simulations can provide insights into dopant diffusion mechanisms, thermal stability, and structural evolution under various conditions. These simulations can guide the optimization of synthesis conditions and predict the long-term stability of doped materials.

Machine learning approaches are beginning to be applied to the prediction of optimal dopant combinations and concentrations. These methods can identify promising compositions from large datasets and guide experimental optimization efforts. The integration of computational prediction with experimental validation provides a powerful approach for accelerating materials development.

Physical Description

DryPowder; OtherSolid

WHITE OR SLIGHTLY GREY POWDER.

Boiling Point

Density

6.95 g/cm³

Melting Point

1630 °C

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 282 of 714 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 432 of 714 companies with hazard statement code(s):;

H335 (71.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (23.84%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

18282-10-5

Wikipedia

Use Classification

Plastics -> Pigments agents

Cosmetics -> Opacifying; Viscosity controlling

Methods of Manufacturing

It is prepared individually by blowing hot air over molten tin, by atomizing tin with high pressure steam and burning the fine divided metal, or by calcination of the hydrated oxide. Other methods of preparation include treating stannic chloride at high temperature with steam, treatment of granular tin at room temp with nitric acid, or neutralization of stannic chloride with base.

General Manufacturing Information

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paint and coating manufacturing

Printing and related support activities

Synthetic dye and pigment manufacturing

Tin oxide (SnO2): ACTIVE

METAL IS NORMALLY COVERED WITH INVISIBLE FILM OF TIN OXIDE.

CASSITERITE IS RECOVERED CHIEFLY BY BUCKETLINE DREDGING. GRAVEL IS SORTED INTO COARSE & FINE; RIFFLED SLUICES SEPARATE HEAVY MINERALS FROM WASTE FINES. SOME DREDGING IS DONE UNDER WATER IN OFF-SHORE DEPOSITS ... .

Found in nature as the mineral cassiterite.

Used in the production of opaque glasses; as an opacifier for glazes and, to a lesser extent, enamels for metals (e.g., cast iron) used in bath tubs, etc.; as a base for certain ceramic colors; and as a component of ceramic capacitors dielectrics. Used as electrodes in the electromelting of lead glass. Other important uses are as a putty powder for polishing marble, granite, glass, and plastic lenses and as a catalyst.

Forms the basis for the patented Tin Sol process for replenishing tin in stannate tine plating baths. /hydrated stannic oxide/